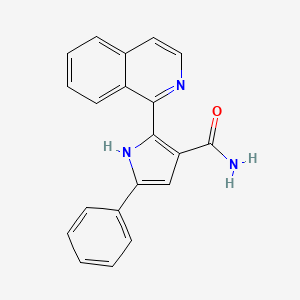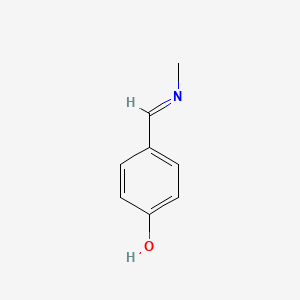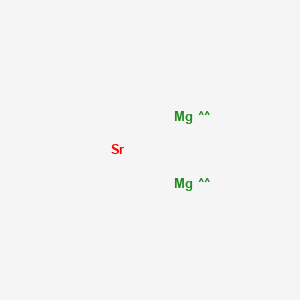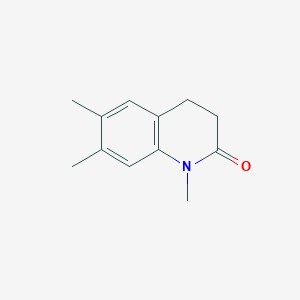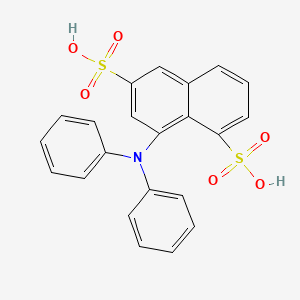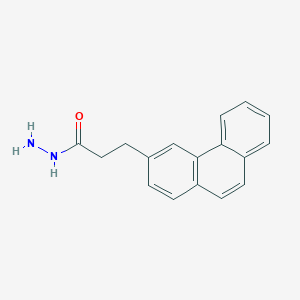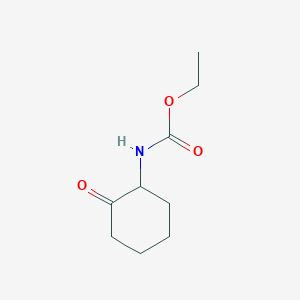
Carbamic acid, (2-oxocyclohexyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (2-oxocyclohexyl)-, ethyl ester: is an organic compound with the molecular formula C₉H₁₅NO₃. This compound is a derivative of carbamic acid and is characterized by the presence of an ethyl ester group attached to a 2-oxocyclohexyl moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, (2-oxocyclohexyl)-, ethyl ester typically involves the reaction of 2-oxocyclohexanone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes esterification to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Carbamic acid, (2-oxocyclohexyl)-, ethyl ester can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted carbamic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Carbamic acid, (2-oxocyclohexyl)-, ethyl ester is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It serves as a model compound to understand the behavior of carbamate esters in biological systems.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also employed as a stabilizer in the formulation of various chemical products.
Mecanismo De Acción
The mechanism of action of carbamic acid, (2-oxocyclohexyl)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pathways involved in its mechanism of action include the formation of carbamate intermediates, which can undergo further chemical transformations.
Comparación Con Compuestos Similares
- Carbamic acid, methyl ester
- Carbamic acid, ethyl ester
- Carbamic acid, (2-oxocyclohexyl)-, methyl ester
Comparison: Carbamic acid, (2-oxocyclohexyl)-, ethyl ester is unique due to the presence of the 2-oxocyclohexyl moiety, which imparts distinct chemical properties compared to other carbamate esters. This structural feature influences its reactivity and the types of reactions it can undergo. Additionally, the ethyl ester group provides different solubility and stability characteristics compared to methyl ester derivatives.
Propiedades
Número CAS |
13640-77-2 |
|---|---|
Fórmula molecular |
C9H15NO3 |
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
ethyl N-(2-oxocyclohexyl)carbamate |
InChI |
InChI=1S/C9H15NO3/c1-2-13-9(12)10-7-5-3-4-6-8(7)11/h7H,2-6H2,1H3,(H,10,12) |
Clave InChI |
CHDHEMYTBPOZHM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1CCCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


